

Introduction: A Strategic Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione

Cat. No.: B1352823

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1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione (CAS No. 30923-69-4) is a specialized β -dicarbonyl compound featuring two highly sought-after functional groups in medicinal chemistry: a cyclopropyl ring and a trifluoromethyl (CF_3) moiety.^{[1][2]} This unique combination makes it a valuable synthetic intermediate for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.^{[3][4]} Simultaneously, the cyclopropyl group introduces conformational rigidity and novel steric interactions, often leading to improved potency and selectivity.^[5]

This guide provides a comprehensive overview of the core properties, synthesis, and strategic applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of **1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	30923-69-4	[1]
Molecular Formula	C ₇ H ₇ F ₃ O ₂	[1]
Molecular Weight	180.12 g/mol	[1]
Appearance	Liquid	[1]
Purity	Typically ≥98%	[1]
InChI Key	LTTCCLMXHNACGKU-UHFFFAOYSA-N	[1]

Synthesis and Reaction Mechanism

The synthesis of β -dicarbonyl compounds like **1-cyclopropyl-4,4,4-trifluoro-1,3-butanedione** is most commonly achieved via a Claisen condensation. This reaction involves the coupling of a ketone with an ester in the presence of a strong base.

For the target molecule, the logical synthetic pathway involves the reaction of cyclopropyl methyl ketone with an activated trifluoroacetyl source, such as ethyl trifluoroacetate, using a base like sodium ethoxide. The trifluoromethyl group's strong electron-withdrawing nature makes the ester's carbonyl carbon highly electrophilic, facilitating the reaction.

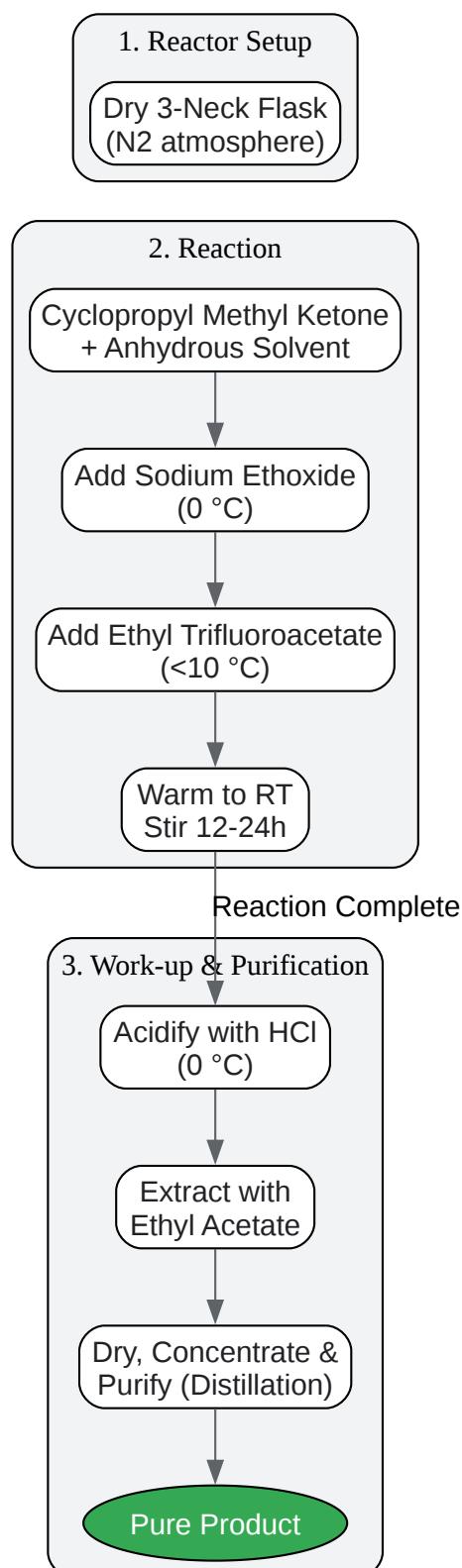
Experimental Protocol: Synthesis via Claisen Condensation

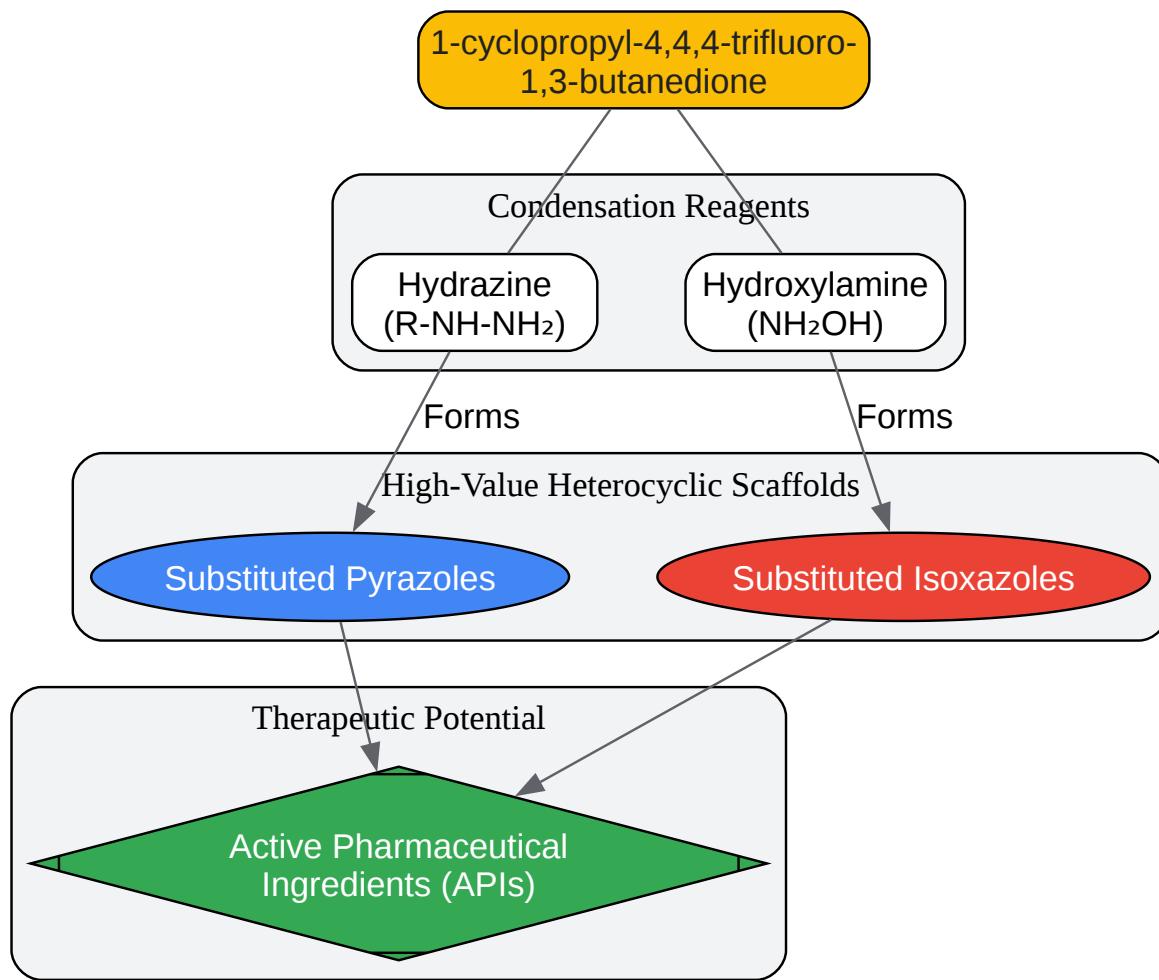
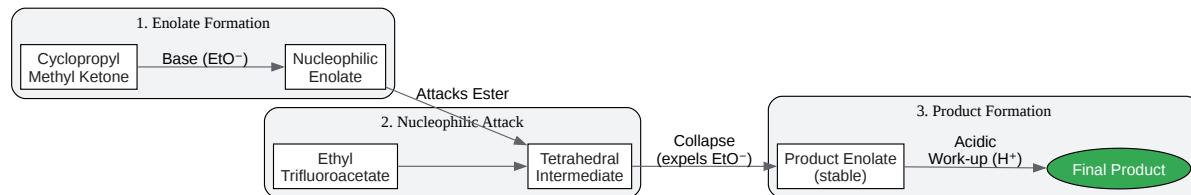
The following protocol is a representative procedure adapted from established methods for similar β -dicarbonyl compounds.[\[6\]](#)[\[7\]](#)

- Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Base Addition: To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF), add sodium ethoxide (1.1 eq) portion-wise at 0 °C.

- Ester Addition: Add ethyl trifluoroacetate (1.05 eq) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Cool the reaction mixture in an ice bath and slowly acidify with dilute aqueous hydrochloric acid (e.g., 10% HCl) to a pH of ~2-3. This step protonates the resulting enolate.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram





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